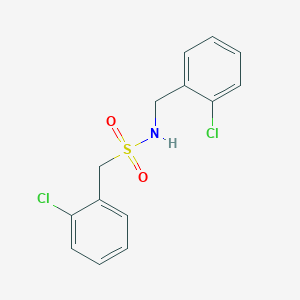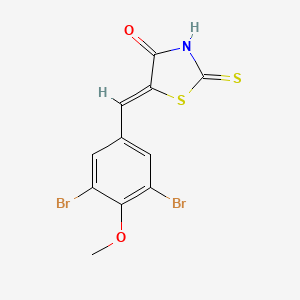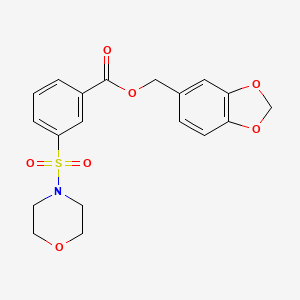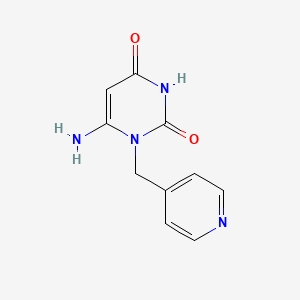![molecular formula C21H18ClNO3 B3748793 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Übersicht
Beschreibung
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline alkaloids. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it acts as a selective dopamine D3 receptor antagonist and a partial dopamine D4 receptor agonist. It also has affinity for serotonin 5-HT1A and 5-HT2A receptors. These actions are believed to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the brain. These proteins are involved in the growth and survival of neurons and play a crucial role in learning and memory. 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has also been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high affinity for dopamine D3 and D4 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has some limitations. It has poor water solubility, which can make it difficult to administer in animal studies. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand its neuroprotective and cognitive-enhancing effects. Additionally, researchers can explore ways to improve the solubility and half-life of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline to make it a more effective tool for lab experiments.
Wissenschaftliche Forschungsanwendungen
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to have potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-24-19-11-13-9-10-23-21(15(13)12-20(19)25-2)18-8-7-17(26-18)14-5-3-4-6-16(14)22/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSJYAANFFYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-allyl-5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3748732.png)

![({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3748748.png)
![4,4'-[1,4-piperazinediylbis(methylene)]bis(1,6-heptadien-4-ol)](/img/structure/B3748757.png)
![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)
![5,6,7,8-tetrahydrospiro[1,3-benzothiazine-4,1'-cyclohexan]-2(3H)-one](/img/structure/B3748776.png)

![N-[2-(dimethylamino)ethyl]-N'-phenylurea](/img/structure/B3748783.png)


![6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748810.png)